molecular formula C22H18ClN3O2S2 B2565840 2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide CAS No. 941950-85-2

2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No. B2565840
M. Wt: 455.98
InChI Key: YUNAOOIRAGJZLO-ODLFYWEKSA-N
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Description

2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a useful research compound. Its molecular formula is C22H18ClN3O2S2 and its molecular weight is 455.98. The purity is usually 95%.
BenchChem offers high-quality 2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis

A study by Schmeyers and Kaupp (2002) demonstrated that thioureido-acetamides, closely related to the compound , are valuable starting materials for synthesizing various heterocyclic compounds through one-pot cascade reactions. These reactions yield heterocycles like 2-iminothiazoles, thioparabanic acids, and 5,5-diaryl-thiohydantoins with excellent atom economy. The researchers highlighted the efficient synthesis of these compounds, which are crucial in pharmaceutical research and development Schmeyers & Kaupp, 2002.

Antimicrobial Activity

Krátký, Vinšová, and Stolaříková (2017) explored the antimicrobial properties of rhodanine-3-acetic acid derivatives, akin to the compound . Their research revealed that these derivatives exhibit significant activity against mycobacteria, including Mycobacterium tuberculosis. The study identified structure-activity relationships that contribute to their antimicrobial efficacy, providing insights into the potential therapeutic applications of these compounds Krátký, Vinšová, & Stolaříková, 2017.

Crystal Structure and Computational Studies

Research by Khelloul et al. (2016) focused on the crystal structure, Hirshfeld surface analysis, and computational studies of a thiazolidin-4-one derivative, which shares structural similarities with the compound of interest. The study provided valuable insights into the molecular geometry, intra- and intermolecular contacts, and the theoretical foundation for understanding the physicochemical properties of such compounds Khelloul et al., 2016.

Antioxidant Properties

Lelyukh et al. (2021) synthesized novel derivatives containing the 1,3,4-thia/oxadiazole moieties and evaluated their antioxidant properties. This research underscores the potential of thiazolidine-based compounds in combating oxidative stress, an underlying mechanism in various chronic diseases. The study found some derivatives to exhibit significant radical scavenging abilities, comparable to ascorbic acid, highlighting their potential as antioxidant agents Lelyukh et al., 2021.

properties

IUPAC Name

2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S2/c23-16-7-5-14(6-8-16)11-19-21(28)26(22(29)30-19)13-20(27)24-10-9-15-12-25-18-4-2-1-3-17(15)18/h1-8,11-12,25H,9-10,13H2,(H,24,27)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNAOOIRAGJZLO-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C(=O)/C(=C/C4=CC=C(C=C4)Cl)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

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